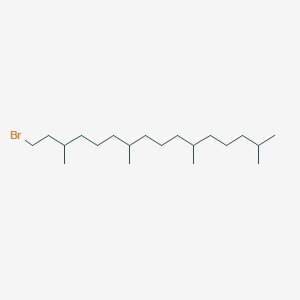
1-ブロモ-3,7,11,15-テトラメチルヘキサデカン
概要
説明
1-Bromo-3,7,11,15-tetramethylhexadecane is an organic compound with the molecular formula C20H41Br. It is also known as phytanyl bromide. This compound is a derivative of hexadecane, where four methyl groups are attached to the 3rd, 7th, 11th, and 15th carbon atoms, and a bromine atom is attached to the 1st carbon atom. It is commonly used in organic synthesis and various industrial applications .
科学的研究の応用
1-Bromo-3,7,11,15-tetramethylhexadecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. .
Biology: The compound is used in the study of lipid metabolism and membrane biology. .
Medicine: Research into its potential therapeutic applications is ongoing. .
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants. .
準備方法
The synthesis of 1-Bromo-3,7,11,15-tetramethylhexadecane typically involves the bromination of 3,7,11,15-tetramethylhexadecane. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent side reactions .
Industrial production methods may involve more advanced techniques such as continuous flow reactors to ensure consistent product quality and yield. These methods are designed to optimize reaction conditions, minimize waste, and enhance safety .
化学反応の分析
1-Bromo-3,7,11,15-tetramethylhexadecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). .
Reduction Reactions: The compound can be reduced to 3,7,11,15-tetramethylhexadecane using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation
Oxidation Reactions: Although less common, the methyl groups can undergo oxidation to form corresponding alcohols, aldehydes, or carboxylic acids under strong oxidizing conditions
作用機序
The mechanism of action of 1-Bromo-3,7,11,15-tetramethylhexadecane depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, its lipid-like structure allows it to interact with cell membranes and lipid bilayers, influencing membrane fluidity and permeability .
類似化合物との比較
1-Bromo-3,7,11,15-tetramethylhexadecane can be compared with other similar compounds such as:
Hexadecane, 1-chloro-3,7,11,15-tetramethyl-: Similar structure but with a chlorine atom instead of bromine. .
Hexadecane, 1-iodo-3,7,11,15-tetramethyl-: Contains an iodine atom, making it more reactive in substitution reactions due to the weaker carbon-iodine bond
3,7,11,15-tetramethylhexadecan-1-ol: An alcohol derivative with a hydroxyl group instead of a halogen. .
These comparisons highlight the unique properties of 1-Bromo-3,7,11,15-tetramethylhexadecane, particularly its reactivity and applications in various fields .
特性
IUPAC Name |
1-bromo-3,7,11,15-tetramethylhexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41Br/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h17-20H,6-16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKBEUKCVDMKFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445234 | |
| Record name | Phytanyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2791-57-3 | |
| Record name | Phytanyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














